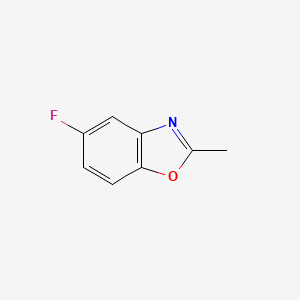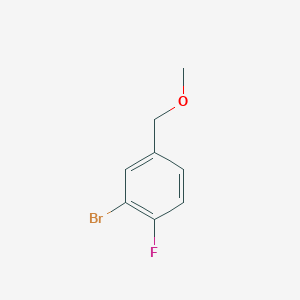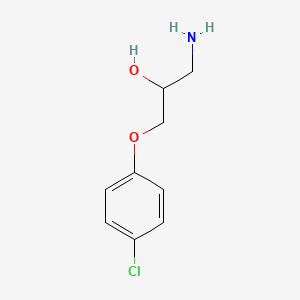
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" is a chemical that appears to be structurally related to various compounds that have been synthesized and studied for their antimicrobial properties. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are similar to those found in the research. For instance, the synthesis of 1-[4-(1-adamantyl)phenoxy]-3-alkyl(dialkyl)amino-2-propanols shows the relevance of phenoxy and amino-propanol groups in antimicrobial activity . Similarly, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane have been synthesized and shown to possess antimicrobial properties . These studies suggest that the compound may also exhibit such biological activities due to the presence of the phenoxy and amino alcohol groups.
Synthesis Analysis
The synthesis of related compounds involves the reaction of glycidyl ethers with amines, leading to various substituted amino-propanols . Another method includes the condensation of phenoxy-propanol derivatives with formaldehyde and secondary amines . These synthetic routes are confirmed by spectroscopic techniques such as IR, NMR, and sometimes mass spectrometry, which are essential for verifying the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" has been characterized using spectroscopic techniques. For example, Schiff bases of 4-chloro-2-aminophenol have been characterized by FT-IR, UV-Vis, ESI-MS, and NMR spectroscopy . The presence of intramolecular hydrogen bonding has been observed to influence the melting points and spectral properties of these compounds . Similarly, the conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives has been performed using X-ray diffraction analysis, revealing details about the amine fragment conformations and hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to "1-Amino-3-(4-chloro-phenoxy)-propan-2-ol" can be inferred from the synthesis and characterization studies. The formation of Schiff bases from aminophenols indicates the reactivity of the amino group in condensation reactions . The antimicrobial assays performed on these compounds also suggest that they may interact with biological targets, which is indicative of their potential chemical reactivity within a biological context.
Physical and Chemical Properties Analysis
The physical properties such as melting points of related compounds have been correlated with structural features like intramolecular hydrogen bonding . The chemical properties, particularly the antimicrobial activity, have been assessed using serial dilution methods and have shown that some of these compounds are more efficient antimicrobial agents than those currently used in medicine . The antimicrobial activity is a significant chemical property that is often explored for potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
- A study by Rzeszotarski et al. (1983) synthesized a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, including derivatives similar to 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol, to explore their cardioselective properties as beta-adrenoceptor blocking agents. The study found that the presence of a 4-substituent in the aryloxy ring influences cardioselectivity, suggesting the potential of these compounds in cardiovascular applications (Rzeszotarski et al., 1983).
Antimicrobial and Antiradical Activity
- Jafarov et al. (2019) reported the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, which show promising antimicrobial and antiradical activities. This study highlights the potential use of these compounds in medical applications, particularly as antiseptics (Jafarov et al., 2019).
Pharmacologically Valuable Derivatives
- Research by Schenk (2014) and Griffin (2001) focused on developing pharmacologically valuable derivatives of 1-phenoxy-3-amino-propan-2-ol, which includes compounds similar to 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol. These derivatives were found suitable for treating heart diseases, showing beta-adrenalytic or anti-arrhythmic properties (Schenk, 2014); (Griffin, 2001).
Synthesis and Pharmaceutical Applications
- Research by Čižmáriková et al. (2020) and Cossar et al. (2018) involved the synthesis of derivatives of 1-phenoxy-3-amino-propan-2-ol and related compounds. These studies evaluated the antimicrobial, antiradical, and potential pharmaceutical applications of these compounds (Čižmáriková et al., 2020); (Cossar et al., 2018).
Chemo-Enzymatic Synthesis and Biological Evaluation
- Krishna et al. (2005) described a synthetic strategy for poly(ether imine) dendrimers originating from 3-amino-propan-1-ol, demonstrating their non-toxic nature and potential for biological studies. This research opens up possibilities for using such dendrimers in various biomedical applications (Krishna et al., 2005).
Safety And Hazards
I couldn’t find specific safety and hazard information for “1-Amino-3-(4-chloro-phenoxy)-propan-2-ol”. However, it’s always important to handle chemical compounds with care and follow safety guidelines4.
Direcciones Futuras
While I couldn’t find specific future directions for “1-Amino-3-(4-chloro-phenoxy)-propan-2-ol”, research into similar compounds suggests potential applications in medicine and other fields5.
Propiedades
IUPAC Name |
1-amino-3-(4-chlorophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTVXSRNGUMJKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377884 |
Source


|
| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |
CAS RN |
5215-07-6 |
Source


|
| Record name | 1-Amino-3-(4-chloro-phenoxy)-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)
![2-(Tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B1333096.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)
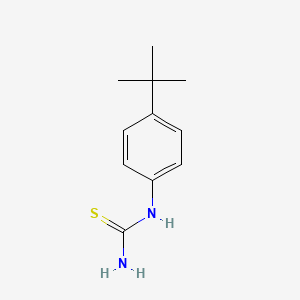

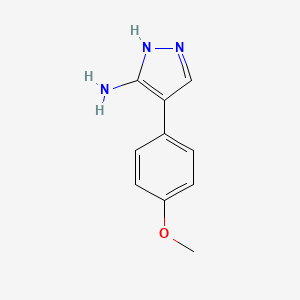
![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

